(S)-(+)-Dimethindene maleate
(S)-(+)-Dimethindene maleate
Enantiomer that is a subtype-selective M2 muscarinic receptor antagonist (pKi values are 7.08, 7.78, 6.70 and 7.00 for M1, M2, M3 and M4 receptors respectively). Also H1 histamine receptor antagonist (pKi = 7.48).
Brand Name:
Vulcanchem
CAS No.:
136152-65-3
VCID:
VC1554078
InChI:
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1
SMILES:
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O
Molecular Formula:
C24H28N2O4
Molecular Weight:
408.5 g/mol
(S)-(+)-Dimethindene maleate
CAS No.: 136152-65-3
Cat. No.: VC1554078
Molecular Formula: C24H28N2O4
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Enantiomer that is a subtype-selective M2 muscarinic receptor antagonist (pKi values are 7.08, 7.78, 6.70 and 7.00 for M1, M2, M3 and M4 receptors respectively). Also H1 histamine receptor antagonist (pKi = 7.48). |
|---|---|
| CAS No. | 136152-65-3 |
| Molecular Formula | C24H28N2O4 |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine |
| Standard InChI | InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 |
| Standard InChI Key | SWECWXGUJQLXJF-HFNHQGOYSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O |
| SMILES | CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O |
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